

## Application Notes and Protocols for Targeted Metabolomics of C15:0-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C15-Ceramide |           |
| Cat. No.:            | B3026380     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Introduction to C15:0-Ceramide**

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Structurally, ceramides consist of a sphingosine backbone N-acylated with a fatty acid of varying chain length. The specific fatty acid attached significantly influences the biological function of the ceramide molecule.

C15:0-Ceramide, also known as N-pentadecanoyl-sphingosine, is an odd-chain ceramide containing the 15-carbon saturated fatty acid, pentadecanoic acid. While even-chain ceramides (e.g., C16:0, C18:0) have been extensively studied and linked to pro-inflammatory and pro-apoptotic signaling, particularly in the context of metabolic diseases like insulin resistance and cardiovascular disease, the roles of odd-chain ceramides are less well-defined but are of growing interest.[3][4][5][6][7][8]

The fatty acid component, pentadecanoic acid (C15:0), is a dietary odd-chain saturated fatty acid found in dairy fat and some fish.[9] Emerging research suggests that C15:0 possesses beneficial health effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties, and is associated with a lower risk of type 2 diabetes and cardiovascular disease.[9][10][11] These properties of C15:0 provide a strong rationale for investigating the biological activities and potential as a biomarker of its corresponding ceramide, C15:0-Ceramide, in targeted metabolomics studies.



Targeted metabolomics of C15:0-Ceramide can provide valuable insights into its regulation and function in health and disease, potentially identifying it as a novel biomarker or therapeutic target.

## C15:0-Ceramide in Cellular Signaling Pathways

While specific signaling pathways for C15:0-Ceramide are still under investigation, its functions can be inferred from the known roles of other ceramides and its fatty acid component, C15:0. Ceramides are known to modulate key signaling pathways involved in insulin resistance and apoptosis.

## **Potential Role in Insulin Signaling**

Ceramides, particularly long-chain saturated species like C16:0 and C18:0, are well-established antagonists of insulin signaling.[4][6][7][12] They can impair the insulin signaling cascade at multiple points, leading to decreased glucose uptake and utilization. Given the beneficial metabolic effects associated with C15:0, it is hypothesized that C15:0-Ceramide may have a different, possibly even protective, role in insulin signaling compared to its even-chain counterparts. Further research is needed to elucidate its specific interactions with components of the insulin signaling pathway.





Click to download full resolution via product page

**Figure 1:** Hypothesized modulation of the insulin signaling pathway by C15:0-Ceramide.

## **Potential Role in Apoptosis**

Ceramides are central mediators of apoptosis (programmed cell death).[2][13][14]
Accumulation of certain ceramides can activate apoptotic pathways through various mechanisms, including the activation of caspases and regulation of mitochondrial function.[15]
The specific role of C15:0-Ceramide in apoptosis is not yet fully understood. However, given the anti-proliferative effects observed for C15:0 in cancer cell lines, it is plausible that C15:0-Ceramide could be involved in regulating apoptotic signaling.





Click to download full resolution via product page

Figure 2: Potential involvement of C15:0-Ceramide in the apoptotic pathway.

# **Experimental Protocols for C15:0-Ceramide Quantification**

The following protocols are based on established methods for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These can be adapted for the specific quantification of C15:0-Ceramide.

## **Sample Preparation: Lipid Extraction**

## Methodological & Application





Objective: To extract lipids, including C15:0-Ceramide, from biological matrices such as plasma, serum, cells, or tissues.

#### Materials:

- Biological sample (e.g., 50-100 μL plasma/serum, 10-20 mg tissue, or 1-5 million cells)
- Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not expected to be in the sample.
- Chloroform
- Methanol
- Water (LC-MS grade)
- · Phosphate-buffered saline (PBS) for cell washing
- Homogenizer (for tissues)
- Centrifuge

#### Protocol:

- Sample Collection and Internal Standard Spiking:
  - $\circ$  For plasma/serum: Thaw samples on ice. To 50  $\mu$ L of plasma/serum, add a known amount of internal standard (e.g., 50 ng of C17:0-Ceramide in a small volume of ethanol).
  - For cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Add the internal standard to the cell pellet.
  - For tissues: Weigh 10-20 mg of frozen tissue and homogenize in a suitable buffer. Add the internal standard to the homogenate.
- Bligh-Dyer Extraction:



- To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. For a 100 μL aqueous sample, add 375 μL of chloroform:methanol (2:1).
- Vortex vigorously for 2 minutes.
- Add 125 µL of chloroform and vortex for 30 seconds.
- Add 125 μL of water and vortex for 30 seconds.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
- Lipid Phase Collection:
  - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette, avoiding the protein interface.
  - Transfer the organic phase to a new tube.
- Drying and Reconstitution:
  - Dry the collected organic phase under a stream of nitrogen gas.
  - $\circ$  Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100  $\mu$ L of methanol or mobile phase).

## LC-MS/MS Analysis

Objective: To separate and quantify C15:0-Ceramide using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### LC Conditions (Example):



- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 μL.

#### MS/MS Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: The specific m/z transitions for C15:0-Ceramide and the internal standard need to be determined by direct infusion of standards. The most common fragmentation for ceramides in positive mode is the loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingosine backbone (m/z 264.2).
  - C15:0-Ceramide (d18:1/15:0): Precursor ion [M+H]+ (m/z 524.5) -> Product ion (m/z 264.2).
  - C17:0-Ceramide (d18:1/17:0) (IS): Precursor ion [M+H]+ (m/z 552.5) -> Product ion (m/z 264.2).
- Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

## **Data Analysis and Quantification**



- Peak Integration: Integrate the peak areas for the MRM transitions of C15:0-Ceramide and the internal standard.
- Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions
  containing known concentrations of C15:0-Ceramide and a fixed concentration of the internal
  standard. Plot the ratio of the peak area of C15:0-Ceramide to the peak area of the internal
  standard against the concentration of C15:0-Ceramide.
- Quantification: Determine the concentration of C15:0-Ceramide in the samples by interpolating the peak area ratio from the calibration curve.

## **Quantitative Data Summary**

The following tables provide a template for summarizing quantitative data from targeted metabolomics studies of C15:0-Ceramide. Actual values will be dependent on the specific study and biological matrix.

Table 1: LC-MS/MS Parameters for C15:0-Ceramide Quantification

| Analyte        | Precursor Ion<br>(m/z) | Product Ion<br>(m/z) | Retention Time<br>(min) | Collision<br>Energy (eV) |
|----------------|------------------------|----------------------|-------------------------|--------------------------|
| C15:0-Ceramide | 524.5                  | 264.2                | To be determined        | To be optimized          |
| C17:0-Ceramide | 552.5                  | 264.2                | To be determined        | To be optimized          |

Table 2: Example Quantitative Data of C15:0-Ceramide in Human Plasma

| Group            | N  | C15:0-Ceramide (ng/mL) |
|------------------|----|------------------------|
| Healthy Controls | 50 | Mean ± SD              |
| Disease Group A  | 50 | Mean ± SD              |
| Disease Group B  | 50 | Mean ± SD              |

## **Experimental Workflow Diagram**





Click to download full resolution via product page

**Figure 3:** General workflow for the targeted quantification of C15:0-Ceramide.

## Conclusion

Targeted metabolomics of C15:0-Ceramide is a promising area of research with the potential to uncover novel roles for this odd-chain sphingolipid in health and disease. The provided protocols and guidelines offer a starting point for researchers to accurately quantify C15:0-Ceramide in various biological samples. Further studies are warranted to fully elucidate its specific signaling pathways and clinical significance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides in Metabolism: Key Lipotoxic Players PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Contribution of specific ceramides to obesity-associated metabolic diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ceramides in Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 8. C16:0-Ceramide Signals Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cellbased disease systems | PLOS One [journals.plos.org]
- 12. Defect of insulin signal in peripheral tissues: Important role of ceramide PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for Targeted Metabolomics of C15:0-Ceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026380#c15-ceramide-in-targeted-metabolomics-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com